molecular formula C7H5NOS B183329 6-Hydroxybenzothiazole CAS No. 13599-84-3

6-Hydroxybenzothiazole

Cat. No. B183329
CAS RN: 13599-84-3
M. Wt: 151.19 g/mol
InChI Key: ORIIXCOYEOIFSN-UHFFFAOYSA-N
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Patent
US08067592B2

Procedure details

The product of Step 1 (1.2 g) in hydrobromic acid (10 ml, 48%) was heated at 120° C. with stirring for 6 hours then stored at ambient temperature for 2 days. The hot, pale yellow solution produced a suspension on cooling. The suspension was dissolved by the addition of water then the solution was adjusted to pH 6 by addition of sodium hydrogen carbonate and the solid that precipitated was filtered from solution, washed with water and sucked to dryness. The solid was dissolved in ethyl acetate, the solution dried over magnesium sulphate and evaporated to give 6-hydroxybenzothiazole as a colourless solid (1.05 g).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:11]=[CH:10][C:6]2[N:7]=[CH:8][S:9][C:5]=2[CH:4]=1.O.C(=O)([O-])O.[Na+]>Br>[OH:2][C:3]1[CH:11]=[CH:10][C:6]2[N:7]=[CH:8][S:9][C:5]=2[CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
COC1=CC2=C(N=CS2)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
then stored at ambient temperature for 2 days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
The hot, pale yellow solution produced a suspension
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
CUSTOM
Type
CUSTOM
Details
the solid that precipitated
FILTRATION
Type
FILTRATION
Details
was filtered from solution
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solution dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
OC1=CC2=C(N=CS2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.